N-[2-(dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
N-[2-(Dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 3-methoxyphenyl group at position 5 and an acetamide side chain modified with a dimethylaminoethyl moiety.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-19(2)8-7-17-16(20)11-13-10-15(22-18-13)12-5-4-6-14(9-12)21-3/h4-6,9-10H,7-8,11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZDBLMTPTUJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 264.34 g/mol
This structure features a dimethylamino group and an oxazole ring, which are critical for its biological activity.
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects : Studies have shown that compounds similar to this one can protect neuronal cells against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. Specifically, it has been observed to enhance cell viability in Aβ25-35-induced PC12 cells by inhibiting apoptosis pathways mediated by GSK-3β and NF-κB signaling .
- Inhibition of Apoptotic Factors : The compound significantly reduces the expression of pro-apoptotic factors such as Bax while increasing anti-apoptotic factors like Bcl-2. This modulation contributes to its neuroprotective effects .
In Vitro Studies
In vitro experiments have demonstrated the following outcomes:
| Concentration (μg/mL) | Cell Viability (%) | Apoptotic Factors | NF-κB Expression |
|---|---|---|---|
| 1.25 | 120 | Decreased | Inhibited |
| 2.5 | 130 | Decreased | Inhibited |
| 5 | 150 | Decreased | Inhibited |
| 30 | No toxicity | - | - |
These results indicate that at lower concentrations, the compound enhances cell viability while inhibiting apoptosis and inflammatory responses.
Case Studies
A notable case study involved the administration of similar oxazole derivatives in animal models of Alzheimer's disease. These derivatives showed a significant reduction in cognitive decline and neuroinflammation markers when compared to control groups. The study concluded that the neuroprotective properties were attributed to the modulation of key signaling pathways involved in cell survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural features and research findings for compounds with related scaffolds:
Key Observations:
Heterocyclic Core Influence: 1,2-Oxazole vs. Benzothiazole derivatives (e.g., ) show antitumor activity, suggesting the target’s oxazole core could be optimized for similar applications . Sulfanyl vs. Methoxy Groups: Sulfanyl-containing analogs (e.g., ) exhibit enhanced metabolic stability due to sulfur’s resistance to oxidation, whereas methoxy groups may improve membrane permeability .
Aromatic Substitution Patterns: 3-Methoxyphenyl vs. Methoxy groups are associated with serotonin receptor modulation in CNS-targeting compounds . Chloro/Methyl Substituents: Halogenated analogs (e.g., ) often exhibit higher binding affinity to hydrophobic enzyme pockets but may incur toxicity risks .
Aminoalkyl Side Chains: Dimethylaminoethyl vs. Dimethylaminopropyl: Longer alkyl chains (e.g., ) may enhance solubility but reduce receptor selectivity due to increased conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
